molecular formula C13H13NO2S2 B2824430 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 329795-81-5

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2824430
CAS No.: 329795-81-5
M. Wt: 279.37
InChI Key: VOZPNPFLXSUMIB-UHFFFAOYSA-N
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Description

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a thiophene-2-ylsulfonyl substituent. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Safety and Hazards

Thiophene is considered toxic . It has a flash point of −1 °C (30 °F; 272 K) .

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiophene-2-ylsulfonyl Group: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of thiophene with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-2-sulfonamide share the thiophene moiety.

    Quinoline Derivatives: Compounds such as 2-methylquinoline or 8-hydroxyquinoline share the quinoline core.

Uniqueness

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the quinoline and thiophene-2-ylsulfonyl groups in a single molecule. This dual functionality may impart distinct chemical and biological properties not observed in simpler thiophene or quinoline derivatives.

Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c15-18(16,13-8-4-10-17-13)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZPNPFLXSUMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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